Dimethyl 5,5'-[(2-methyl-1-benzothiophen-3-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features multiple functional groups, including hydroxyl, methoxycarbonyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL and 2-METHYL-1-BENZOTHIOPHEN-3-YL derivatives. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methoxycarbonyl group may produce alcohols.
Scientific Research Applications
METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-HYDROXY-4-METHOXYBENZOATE
- METHYL 2-HYDROXY-4-METHOXYBENZOATE
- METHYL 5-METHOXY-2-HYDROXYBENZOATE
Uniqueness
METHYL 4-HYDROXY-5-[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYLMETHYL]-2-METHYL-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings.
Properties
Molecular Formula |
C24H22O6S3 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-(2-methyl-1-benzothiophen-3-yl)methyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22O6S3/c1-10-15(13-8-6-7-9-14(13)31-10)18(21-19(25)16(11(2)32-21)23(27)29-4)22-20(26)17(12(3)33-22)24(28)30-5/h6-9,18,25-26H,1-5H3 |
InChI Key |
STNBFYSVWRGFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C(C3=C(C(=C(S3)C)C(=O)OC)O)C4=C(C(=C(S4)C)C(=O)OC)O |
Origin of Product |
United States |
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